N-(4-(3-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-3-oxopropyl)thiazol-2-yl)furan-2-carboxamide
Description
The compound N-(4-(3-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-3-oxopropyl)thiazol-2-yl)furan-2-carboxamide features a thiazole core substituted with a furan-2-carboxamide group and a 3-oxopropyl chain linked to a 2,3-dihydrobenzo[b][1,4]dioxin-6-yl moiety.
- Thiazole ring formation via cyclization or coupling reactions.
- Amide bond formation between the thiazole and furan-carboxamide groups.
- Introduction of the dihydrobenzodioxinyl group through nucleophilic substitution or reductive amination .
The presence of the dihydrobenzodioxin system, a bicyclic ether, may enhance lipophilicity and metabolic stability compared to simpler aryl substituents, making it relevant for pharmaceutical or agrochemical applications .
Properties
IUPAC Name |
N-[4-[3-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-3-oxopropyl]-1,3-thiazol-2-yl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O5S/c23-17(20-12-3-5-14-16(10-12)27-9-8-26-14)6-4-13-11-28-19(21-13)22-18(24)15-2-1-7-25-15/h1-3,5,7,10-11H,4,6,8-9H2,(H,20,23)(H,21,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXFSWXUTBNISLM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)NC(=O)CCC3=CSC(=N3)NC(=O)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been shown to exhibit moderate to weak inhibition of cholinesterases and lipoxygenase enzymes. These enzymes play crucial roles in neural signal transmission and inflammation, respectively.
Mode of Action
This interaction could potentially inhibit the activity of these enzymes, leading to altered biochemical signaling.
Biochemical Pathways
The inhibition of cholinesterases and lipoxygenase enzymes can affect several biochemical pathways. For instance, cholinesterase inhibition can increase the concentration of acetylcholine in the synaptic cleft, affecting neural signal transmission. On the other hand, lipoxygenase inhibition can impact the synthesis of leukotrienes, which are involved in inflammatory responses.
Pharmacokinetics
Similar compounds, known as sulfa drugs or sulfonamides, are known to be absorbed from the gastrointestinal tract, metabolized in the liver, and excreted through bile or feces. These properties can significantly impact the bioavailability of the compound.
Result of Action
The molecular and cellular effects of this compound’s action would depend on its specific targets and the extent of their inhibition. For instance, inhibition of cholinesterases could lead to enhanced neural signaling, while inhibition of lipoxygenase could reduce inflammatory responses.
Biological Activity
N-(4-(3-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-3-oxopropyl)thiazol-2-yl)furan-2-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 331.406 g/mol. The structure includes a furan ring, a thiazole moiety, and a dihydrobenzo[b][1,4]dioxin component, which are known to contribute to various biological activities.
Research indicates that compounds containing dihydrobenzo[b][1,4]dioxin structures often exhibit significant biological activities due to their ability to interact with multiple biological targets. The proposed mechanisms of action for this compound include:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in metabolic pathways.
- Antimicrobial Activity : The compound has demonstrated potential against various bacterial strains, possibly through disruption of bacterial cell wall synthesis or interference with metabolic processes.
- Anti-inflammatory Effects : Compounds with similar structures have been reported to modulate inflammatory responses by inhibiting pro-inflammatory cytokines.
Antimicrobial Activity
A study focused on the antimicrobial properties of related compounds indicated that derivatives of dihydrobenzo[b][1,4]dioxin exhibited potent activity against Mycobacterium tuberculosis. The minimum inhibitory concentration (MIC) values were notably low for some analogs, suggesting that this compound may also possess similar efficacy .
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| Compound A | 0.5 | Mycobacterium tuberculosis |
| Compound B | 1.0 | Staphylococcus aureus |
| N-(...carboxamide) | TBD | TBD |
Cytotoxicity Studies
Cytotoxicity assays conducted on various cell lines revealed that certain derivatives of the compound showed selective toxicity towards cancer cells while sparing normal cells. This selectivity is crucial for developing therapeutic agents with fewer side effects.
Case Study 1: DprE1 Inhibition
A recent investigation into DprE1 inhibitors highlighted the effectiveness of compounds structurally similar to this compound. These studies demonstrated significant inhibition of DprE1 activity at low concentrations, suggesting potential applications in tuberculosis treatment .
Case Study 2: Anti-inflammatory Effects
Another study examined the anti-inflammatory properties of related compounds in a murine model of inflammation. The results indicated a significant reduction in inflammatory markers when treated with the compound, supporting its potential use in managing inflammatory diseases .
Comparison with Similar Compounds
Structural Analogs
N-(4-(2-((3-Methoxybenzyl)amino)-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide (CAS: 923226-70-4)
- Key Differences: Substitution at the amino group: 3-methoxybenzyl vs. 2,3-dihydrobenzo[b][1,4]dioxin-6-yl. Chain length: 2-oxoethyl vs. 3-oxopropyl.
- The longer 3-oxopropyl chain may confer greater conformational flexibility, influencing binding interactions with biological targets .
S-Alkylated 1,2,4-Triazoles ()
- Structural Contrast :
- Triazole core vs. thiazole core.
- Sulfonylphenyl and difluorophenyl substituents vs. dihydrobenzodioxinyl and furan-carboxamide groups.
- Functional Implications: Triazoles in exhibit tautomerism (thione-thiol equilibrium), affecting reactivity and stability.
Table 1: Structural and Functional Comparison
Bioactive Analogs
1,3,4-Thiadiazoles ()
- Activity Profile : Antimicrobial, antitumor, and antiviral activities.
- Comparison :
- Thiadiazoles rely on sulfur-rich heterocycles for bioactivity, whereas the target compound’s thiazole and furan groups may engage in hydrogen bonding or π-π stacking with biological targets.
- The dihydrobenzodioxin moiety could mimic natural ligand structures (e.g., catechol derivatives), enhancing target affinity .
Diflubenzuron and Fluazuron ()
- Functional Relevance :
Spectral Characterization
- IR Spectroscopy :
- NMR Spectroscopy :
Table 2: Spectral Data Comparison
Q & A
Basic Research Questions
Q. What are the key synthetic pathways for N-(4-(3-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-3-oxopropyl)thiazol-2-yl)furan-2-carboxamide, and how is purity optimized during synthesis?
- Methodological Answer : The synthesis typically involves multi-step reactions, including:
- Thiazole ring formation via condensation of α-haloketones with thiourea derivatives under acidic or basic conditions .
- Amide coupling between the thiazole intermediate and 2,3-dihydrobenzo[b][1,4]dioxin-6-amine, using carbodiimide-based coupling agents (e.g., EDC/HOBt) .
- Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) and recrystallization to achieve >95% purity. Reaction progress is monitored by TLC, and final compounds are characterized by / NMR and HPLC-MS .
Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR spectroscopy (, ) confirms regioselectivity of the thiazole and amide linkages, with DMSO-d₆ as the solvent for resolving exchangeable protons .
- HPLC-MS ensures molecular weight verification and purity assessment (C18 columns, acetonitrile/water gradients) .
- FT-IR identifies carbonyl (C=O, ~1650–1700 cm) and amide (N–H, ~3300 cm) functional groups .
Q. What initial biological screening assays are recommended to evaluate its therapeutic potential?
- Methodological Answer :
- Anticancer activity : NCI-60 cell line panel screening, with IC₅₀ determination via MTT assays .
- Antimicrobial activity : Broth microdilution assays against Gram-positive/negative bacteria and fungi (e.g., S. aureus, E. coli, C. albicans) .
- Enzyme inhibition : Kinase or protease inhibition assays (e.g., GSK-3β) using fluorescence-based substrates .
Advanced Research Questions
Q. How can computational methods optimize reaction conditions for synthesizing this compound?
- Methodological Answer :
- Reaction path search : Quantum mechanical calculations (DFT) model transition states to identify low-energy pathways for thiazole ring formation .
- Solvent optimization : COSMO-RS simulations predict solvent effects on reaction yield (e.g., DMF vs. acetonitrile) .
- Machine learning : Bayesian optimization narrows experimental parameters (temperature, catalyst loading) using historical reaction data .
Q. What strategies resolve contradictions between in vitro and in vivo biological activity data?
- Methodological Answer :
- Pharmacokinetic profiling : Assess solubility (shake-flask method), metabolic stability (microsomal assays), and plasma protein binding (equilibrium dialysis) to identify bioavailability limitations .
- Prodrug design : Introduce hydrolyzable groups (e.g., acetyl) to improve membrane permeability, guided by logP calculations (ChemAxon) .
- In vivo imaging : Radiolabel the compound (e.g., ) to track biodistribution and target engagement in animal models .
Q. How does modifying substituents on the thiazole ring impact anticancer activity?
- Methodological Answer :
- SAR studies : Synthesize analogs with electron-withdrawing (e.g., –NO₂) or donating (–OCH₃) groups at the thiazole C4 position.
- Biological testing : Compare cytotoxicity profiles across cancer cell lines (e.g., MDA-MB-231 vs. HepG2) to identify substituent-dependent selectivity .
- Molecular docking : Simulate binding interactions with oncogenic targets (e.g., EGFR, VEGFR2) using AutoDock Vina to rationalize activity trends .
Q. What analytical approaches validate the compound’s stability under physiological conditions?
- Methodological Answer :
- Forced degradation studies : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), oxidative (3% H₂O₂), and photolytic (ICH Q1B) conditions. Monitor degradation by UPLC-PDA and identify products via HRMS .
- Accelerated stability testing : Store the compound at 40°C/75% RH for 4 weeks and assess potency loss using validated HPLC methods .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported IC₅₀ values across independent studies?
- Methodological Answer :
- Standardize assay protocols : Use identical cell lines (ATCC-verified), serum concentrations (e.g., 10% FBS), and incubation times (72 hours) .
- Control for batch variability : Source the compound from a single synthetic batch and verify purity (>98%) before testing .
- Meta-analysis : Apply statistical tools (e.g., ANOVA, Tukey’s HSD) to aggregate data from multiple studies and identify outliers .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
